molecular formula C12H21NO2 B2893011 4-({2-Azabicyclo[2.2.1]heptan-2-yl}methyl)oxan-4-ol CAS No. 2380142-49-2

4-({2-Azabicyclo[2.2.1]heptan-2-yl}methyl)oxan-4-ol

Cat. No.: B2893011
CAS No.: 2380142-49-2
M. Wt: 211.305
InChI Key: XEUNWORUCNMERV-UHFFFAOYSA-N
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Description

4-({2-Azabicyclo[221]heptan-2-yl}methyl)oxan-4-ol is a complex organic compound featuring a bicyclic structure with both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 4-({2-Azabicyclo[2.2.1]heptan-2-yl}methyl)oxan-4-ol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

4-({2-Azabicyclo[2.2.1]heptan-2-yl}methyl)oxan-4-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce functional groups, such as ketones or aldehydes, to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-({2-Azabicyclo[2.2.1]heptan-2-yl}methyl)oxan-4-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 4-({2-Azabicyclo[2.2.1]heptan-2-yl}methyl)oxan-4-ol involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol: Similar bicyclic structure but lacks the nitrogen atom.

    7-Oxabicyclo[2.2.1]heptane: Similar structure but with different functional groups.

Uniqueness

4-({2-Azabicyclo[2.2.1]heptan-2-yl}methyl)oxan-4-ol is unique due to its combination of nitrogen and oxygen atoms within a bicyclic framework. This structural feature provides unique chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

4-(2-azabicyclo[2.2.1]heptan-2-ylmethyl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-12(3-5-15-6-4-12)9-13-8-10-1-2-11(13)7-10/h10-11,14H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUNWORUCNMERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CC3(CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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